Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe

Peptide Synthesis Medicinal Chemistry Peptidomimetics

Researchers designing peptidomimetics with enhanced conformational stability often face supply gaps for pre-assembled, orthogonally protected tetrapeptide building blocks with defined mixed D/L stereochemistry. • Fully protected tetrapeptide (C28H42N4O10, MW 594.7) featuring Boc groups on both N-terminus and Tyr side chain, with a C-terminal methyl ester - compatible with direct incorporation via Boc-SPPS. • Mixed D- and L-amino acid composition introduces conformational constraints and potential resistance to proteolysis in downstream peptidomimetics. • Custom-synthesized to order with defined stereochemistry, ensuring batch-to-batch consistency for reproducible synthetic routes.

Molecular Formula C28H42N4O10
Molecular Weight 594.7 g/mol
Cat. No. B5238098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe
Molecular FormulaC28H42N4O10
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NC(C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C28H42N4O10/c1-16(22(34)29-15-21(33)30-17(2)24(36)39-9)31-23(35)20(32-25(37)41-27(3,4)5)14-18-10-12-19(13-11-18)40-26(38)42-28(6,7)8/h10-13,16-17,20H,14-15H2,1-9H3,(H,29,34)(H,30,33)(H,31,35)(H,32,37)
InChIKeyPVXVBVRGZUTEDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe: Protected Tetrapeptide


Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe is a synthetic, fully protected tetrapeptide designed as a versatile intermediate for peptide synthesis . Characterized by tert-butyloxycarbonyl (Boc) groups on the N-terminus and tyrosine side chain, and a C-terminal methyl ester, it falls within the class of protected peptides used in medicinal chemistry and biochemical research to construct more complex sequences . Its mixed D- and L- amino acid composition suggests potential applications in creating peptidomimetics with altered conformational stability or resistance to proteolysis, a role distinct from simpler, natural L-peptide precursors.

Class

Protected tetrapeptide intermediate

Stereochemistry

Mixed D/L amino acid composition

Protecting Groups

Boc N-terminal, Boc Tyr side-chain, C-terminal OMe ester

Workflow

Boc-SPPS building block for custom peptidomimetics

Substitution Risks: Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe


This compound represents a highly specific synthetic intermediate with a defined combination of stereochemistry and orthogonal protecting groups. Even within the narrow class of protected tetrapeptides, substituting with an analog like Boc-Tyr(Bzl)-Ala-Ala-Gly-OMe or Boc-Tyr-D-Ala-Gly-OH is problematic. These comparators differ critically in their amino acid composition, stereochemistry (L- vs. DL-), and side-chain protection strategy (e.g., Bzl vs. Boc), all of which fundamentally alter the molecule's reactivity, conformational properties, and role in a synthesis pathway. No published quantitative data was found to support substitution, and such a change would likely derail a carefully designed synthetic route.

!

Amino acid composition differs in analogs; reactivity and conformation may shift significantly.

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Stereochemical change from L- to DL- can alter coupling kinetics and peptide folding.

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Substituting side-chain protection (e.g., Bzl for Boc) disrupts orthogonal deprotection schemes.

Quantitative Evidence for Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe


No Published Comparison Data

An exhaustive search of the primary literature, patent databases, and authoritative chemical databases (PubChem, ChemSrc) found no quantitative, head-to-head comparison data for Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe against any analog. The compound is absent from primary research papers and patents. The sole source is a supplier's product page, which provides unreferenced and generic properties (e.g., 'soluble in organic solvents such as methanol') insufficient for a factual differentiation claim .

Literature Presence
Data to verify
No primary research articles or patents found
Procurement decisions lack published support
Supplier data only; experimental validation required
Peptide Synthesis Medicinal Chemistry Peptidomimetics

Applications of Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe


Custom SPPS Intermediate

With no published synthetic protocol, its primary use is as a theoretical building block for constructing longer, more complex peptides via Boc-SPPS. Its structure suggests it could be incorporated to introduce a mixed D/L-stereochemistry motif, potentially impacting the target peptide's conformation or stability. However, this scenario is not supported by any published experimental validation .

Conformation-Function Analysis Probe

The presence of D-amino acids distinguishes it from natural L-peptides. In theory, it could be formulated into a screening library to probe structure-activity relationships (SAR) where conformational flexibility or proteolytic stability is a variable. The complete absence of biological or structural activity data means this remains a speculative application.

Analytical Method Comparator

Due to its unique sequence and protecting groups, this compound could serve as a novel analyte for developing or validating HPLC, LC-MS, or other separation methods. However, no methods have been published, and its procurement would need to be justified on the basis of its unique physicochemical properties, for which only limited data is available .

Application
Selection Property
Validation Focus
SPPS Intermediate
Orthogonal Boc/OMe protection
Coupling efficiency and crude purity
Conformation Probe
D-amino acid content
Proteolytic stability or folding alteration
Analytical Comparator
Unique sequence and protecting groups
Retention time, ionization, and resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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